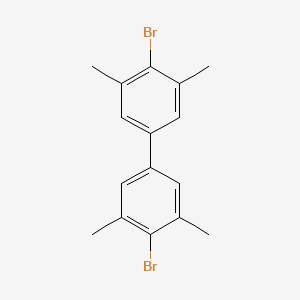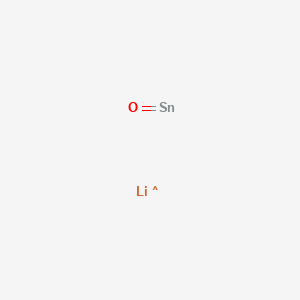![molecular formula C15H23BrO2 B14264928 9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne CAS No. 141023-35-0](/img/structure/B14264928.png)
9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a brominated allyl ether group, a methoxy group, and a dimethylated non-1-en-6-yne backbone, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne typically involves the following steps:
Etherification: The formation of an ether bond between the brominated prop-2-en-1-yl group and the methoxy-4,4-dimethylnon-1-en-6-yne backbone.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the brominated allyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne exerts its effects involves interactions with specific molecular targets and pathways. The brominated allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biological pathways, including signal transduction and gene expression, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(2-Bromoprop-2-en-1-yl)oxy]methylbenzene
- 2-{4-[(2-Bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
- 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan
Uniqueness
Compared to similar compounds, 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated allyl ether and a methoxy group enhances its versatility in synthetic applications and potential therapeutic uses.
Propiedades
Número CAS |
141023-35-0 |
|---|---|
Fórmula molecular |
C15H23BrO2 |
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
9-(2-bromoprop-2-enoxy)-5-methoxy-4,4-dimethylnon-1-en-6-yne |
InChI |
InChI=1S/C15H23BrO2/c1-6-10-15(3,4)14(17-5)9-7-8-11-18-12-13(2)16/h6,14H,1-2,8,10-12H2,3-5H3 |
Clave InChI |
MVPOMFJNQZMVAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)C(C#CCCOCC(=C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


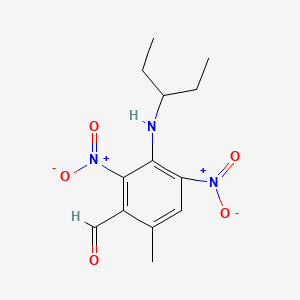
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
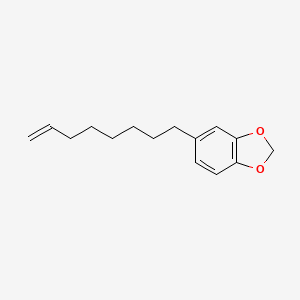

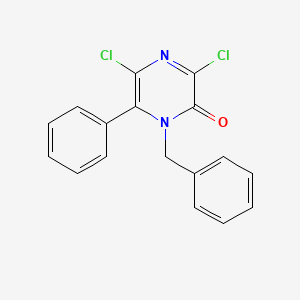
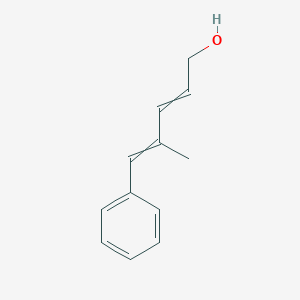
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)

![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)

